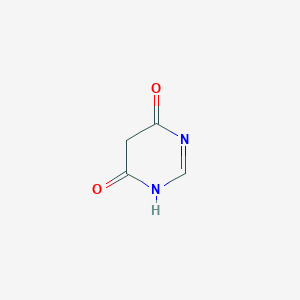

2-(Isocyanomethyl)pyridine

Overview

Description

2-(Isocyanomethyl)pyridine is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1. Synthesis and Biomedical Applications

2-(Isocyanomethyl)pyridine is related to the broader class of pyrazolo[3,4-b]pyridines, which have been studied extensively for their biomedical applications. These compounds present two tautomeric forms, the 1H- and 2H-isomers, and have diverse substituents at various positions. Their synthesis involves preformed pyrazole or pyridine, and they have been explored for numerous biomedical applications (Donaire-Arias et al., 2022).

2. Magnetic and Optical Properties

Research on lanthanide clusters using 2-(hydroxymethyl)pyridine has led to the development of a new family of Ln(III)(9) clusters with unique physical properties. The Dy(III) variant exhibits single-molecule magnetism, while the Eu(III) analogue shows intense red photoluminescence, demonstrating the material's potential for diverse applications in magnetism and optics (Alexandropoulos et al., 2011).

3. Environmental Applications

The removal of pyridine, a nitrogen heterocyclic compound, from drinking water has been researched using a dielectric barrier discharge system. This research is crucial for environmental applications, particularly in industries such as textiles and dyeing, where pyridine is extensively used (Li et al., 2017).

4. Coordination Chemistry

This compound is relevant to the field of coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been used as ligands in complex chemistry. These ligands have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

5. Catalysis and Synthesis

In catalysis and synthesis, nickel-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-dienes with nitriles has been developed to create pyridines. This process demonstrates the versatility and regioselectivity of pyridine derivatives in organic synthesis (Ohashi et al., 2011).

Mechanism of Action

Target of Action

2-(Isocyanomethyl)pyridine is a type of isocyanide, a class of compounds known for their unusual reactivity in organic chemistry Isocyanides are known to exhibit a dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique property allows them to interact with a variety of molecular targets.

Mode of Action

For example, they are integral members of large multimolecular assemblies and can contribute a few atoms . They are also the basis of many heterocycle syntheses and different multicomponent reactions .

Biochemical Pathways

They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Result of Action

It is known that some isocyanides, depending on their structure and substitution pattern, can polymerize or cyclize rapidly .

Action Environment

The stability of isocyanides, in general, depends on their structure and substitution pattern .

Future Directions

The future directions in the research and application of 2-(Isocyanomethyl)pyridine could involve exploring its reactivity in various chemical reactions . Additionally, the development of more environmentally-friendly methods for synthesising isocyanides from formamides could be a significant area of future research .

Biochemical Analysis

Biochemical Properties

2-(Isocyanomethyl)pyridine plays a significant role in biochemical reactions due to its isocyanide functionality. This group exhibits unusual reactivity, acting as both a nucleophile and an electrophile. In biochemical systems, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it can participate in multicomponent reactions, such as the Ugi reaction, which involves the formation of peptide-like structures. The compound’s ability to form stable complexes with metal ions also suggests potential interactions with metalloenzymes, which are enzymes that contain metal ions as cofactors .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, this compound may impact cell proliferation and apoptosis by interacting with key regulatory proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting or activating their functions. For example, this compound can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to alterations in gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo cyclization reactions, leading to the formation of different products. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and enzyme activities. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances. The compound’s interactions with these enzymes can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may bind to transport proteins that facilitate its movement across cell membranes, ensuring its availability in target tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. These localizations can affect the compound’s activity and function, as it interacts with different biomolecules in these environments. For instance, this compound may be targeted to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes .

Properties

IUPAC Name |

2-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGBDMBHUVUXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377967 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-13-2 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)